

Preliminary Toxicity Profile of a Model Compound

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Compound of Interest

Compound Name: JKE-1716

Cat. No.: B15623901

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Introduction

This document outlines the preliminary non-clinical toxicity profile of a model therapeutic compound. The primary objective of these studies is to characterize potential adverse effects following single and repeated-dose administration.[1][2][3] This profile includes an evaluation of acute toxicity, repeat-dose toxicity, genotoxicity, and safety pharmacology to support initial human clinical trials.[4] The data presented herein are crucial for identifying potential target organs of toxicity, determining a no-observed-adverse-effect level (NOAEL), and establishing a safe starting dose for first-in-human studies.[1][3][4]

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after the administration of a single dose of a substance.[5][6] These studies are fundamental in determining the intrinsic toxicity of a compound and in aiding the selection of doses for repeat-dose studies.[7]

Data Presentation: Single-Dose Oral Toxicity

Species	Sex	No. of Animals per Group	Dose Levels (mg/kg)	Observation Period	Key Findings	Estimated LD50 (mg/kg)
Sprague-Dawley Rat	Male	5	0, 500, 1000, 2000	14 days	No mortality or significant clinical signs of toxicity were observed at any dose level. Gross pathology at necropsy revealed no treatment-related abnormalities.	> 2000
Sprague-Dawley Rat	Female	5	0, 500, 1000, 2000	14 days	No mortality or significant clinical signs of toxicity were observed at any dose level. Gross pathology	> 2000

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No
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Emesis
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1000
mg/kg
within 1
hour of
dosing. No
other
clinical
signs were
noted.

Beagle
Dog

Male

2

0, 250,
500, 1000

14 days

> 1000

Beagle
Dog

Female

2

0, 250,
500, 1000

14 days

> 1000

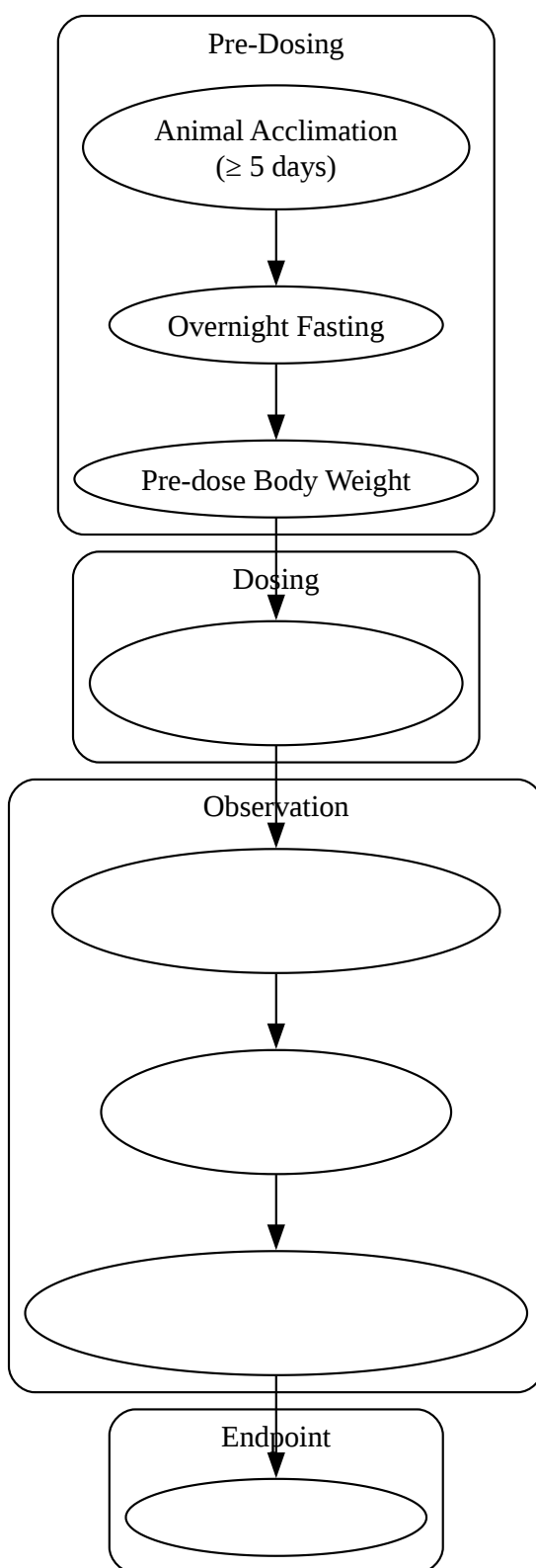
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Experimental Protocol: Acute Oral Toxicity Study

The acute oral toxicity was evaluated in Sprague-Dawley rats and Beagle dogs.

- Test System: Healthy, young adult Sprague-Dawley rats (8-10 weeks old) and Beagle dogs (6-9 months old).
- Dose Administration: The compound was administered once by oral gavage.[5] Animals were fasted overnight prior to dosing.
- Observations: Animals were observed for mortality, clinical signs of toxicity, and behavioral changes continuously for the first 4 hours post-dosing and then daily for 14 days.[5] Body weights were recorded prior to dosing and on days 7 and 14.
- Pathology: All animals were subjected to a gross necropsy at the end of the 14-day observation period.[8]



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Workflow for the acute oral toxicity study.

Repeat-Dose Toxicity

Repeat-dose toxicity studies aim to identify adverse effects following prolonged exposure and to establish a dose-response relationship.^{[1][2]} These studies are critical for determining the NOAEL.

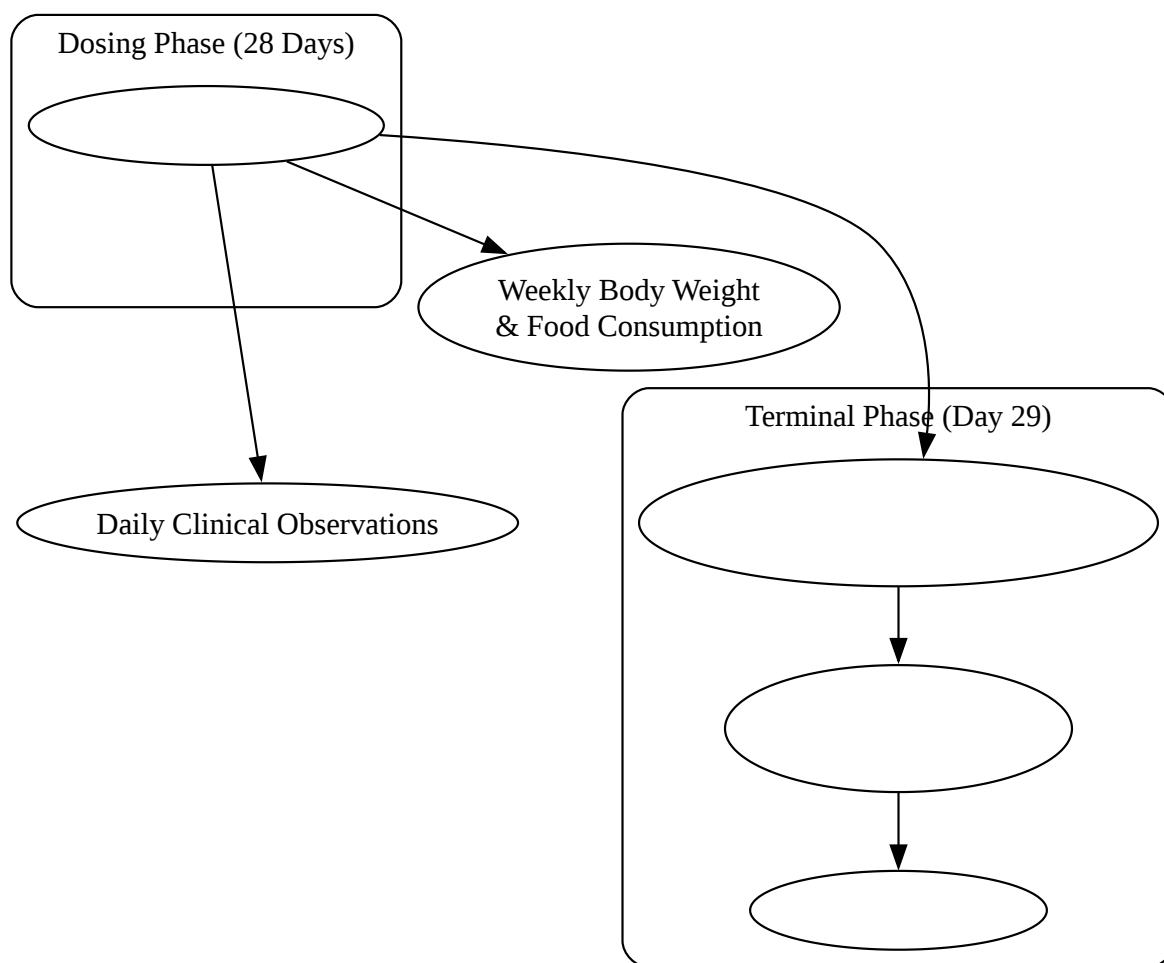
Data Presentation: 28-Day Oral Toxicity in Rats

Parameter	Control (0 mg/kg/day)	Low Dose (50 mg/kg/day)	Mid Dose (150 mg/kg/day)	High Dose (450 mg/kg/day)
Clinical Observations	No abnormalities	No abnormalities	No abnormalities	Salivation post-dosing
Body Weight Gain (g, Day 28)	Male: 120 ± 10 Female: 85 ± 8	Male: 118 ± 12 Female: 83 ± 7	Male: 115 ± 9 Female: 81 ± 9	Male: 105 ± 11 Female: 75 ± 8
Hematology	WNL	WNL	WNL	Slight decrease in RBC, HGB, HCT
Clinical Chemistry	WNL	WNL	WNL	Increased ALT, AST
Organ Weights	WNL	WNL	WNL	Increased liver weight
Histopathology	No findings	No findings	No findings	Centrilobular hepatocellular hypertrophy
NOAEL (mg/kg/day)	-	-	150	-

WNL: Within Normal Limits; RBC: Red Blood Cell Count; HGB: Hemoglobin; HCT: Hematocrit; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase. *p < 0.05 vs. control.

Experimental Protocol: 28-Day Oral Toxicity Study

- Test System: Sprague-Dawley rats (5 males and 5 females per group).[9]
- Dose Administration: The compound was administered daily via oral gavage for 28 consecutive days.[9]
- In-life Evaluations: Daily clinical observations, weekly body weight and food consumption measurements.
- Terminal Procedures: At the end of the 28-day period, animals were euthanized. Blood samples were collected for hematology and clinical chemistry analysis. A full necropsy was performed, and major organs were weighed. Tissues were preserved for histopathological examination.



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Workflow for the 28-day repeat-dose toxicity study.

Genotoxicity

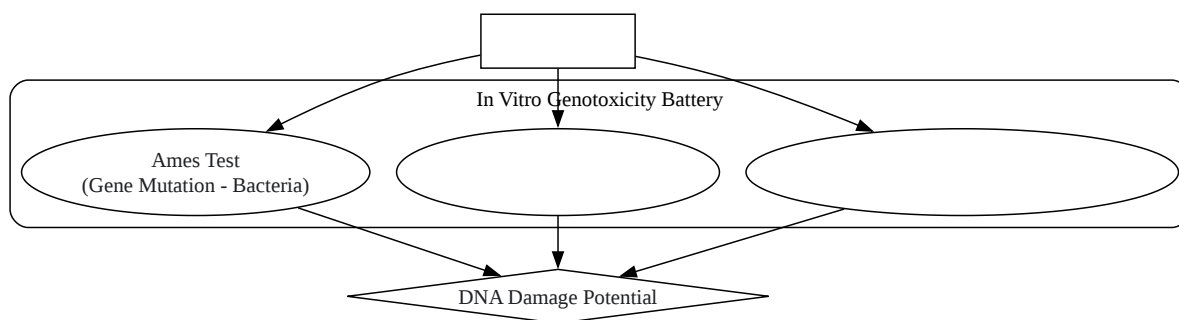
Genotoxicity assays are conducted to detect compounds that can induce genetic damage through various mechanisms.^[10] A standard battery of in vitro tests is typically performed.

Data Presentation: In Vitro Genotoxicity

Assay	Test System	Concentration Range	Metabolic Activation (S9)	Result
Bacterial Reverse Mutation (Ames)	S. typhimurium (TA98, TA100, TA1535, TA1537) & E. coli (WP2 uvrA)	10 - 5000 μ g/plate	With and Without	Negative
In Vitro Micronucleus	Human peripheral blood lymphocytes	1 - 100 μ M	With and Without	Negative
Mouse Lymphoma (MLA)	L5178Y/TK+/- cells	5 - 200 μ M	With and Without	Negative

Experimental Protocols

- Bacterial Reverse Mutation Assay (Ames Test): This test evaluates the ability of the compound to induce reverse mutations at selected loci of several bacterial strains.[\[10\]](#)[\[11\]](#) The compound was tested with and without a metabolic activation system (S9 fraction).
- In Vitro Micronucleus Test: This assay detects chromosomal damage in human lymphocytes by identifying micronuclei in the cytoplasm of interphase cells.[\[12\]](#) The test was performed with and without S9 metabolic activation.
- Mouse Lymphoma Assay (MLA): This assay detects gene mutations and chromosomal aberrations in mouse lymphoma L5178Y cells.[\[10\]](#)



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Logical relationship of in vitro genotoxicity assays.

Safety Pharmacology

Safety pharmacology studies are designed to investigate potential adverse effects on vital physiological functions.[13][14] The core battery of tests focuses on the cardiovascular, central nervous, and respiratory systems.[15]

Data Presentation: Core Battery Safety Pharmacology

System	Assay	Species	Doses (mg/kg)	Key Findings
Cardiovascular	hERG Channel Assay	In vitro (HEK293 cells)	0.1, 1, 10, 100 μ M	IC50 > 100 μ M. No significant inhibition of the hERG potassium channel.
Cardiovascular	Telemetry	Beagle Dog	25, 75, 250	No adverse effects on blood pressure, heart rate, or ECG parameters.
Central Nervous	Irwin Screen / Functional Observational Battery (FOB)	Rat	50, 150, 450	No treatment-related effects on behavior, autonomic function, or sensorimotor responses.
Respiratory	Whole Body Plethysmography	Rat	50, 150, 450	No adverse effects on respiratory rate or tidal volume.

Experimental Protocols

- **hERG Assay:** The potential for the compound to inhibit the hERG potassium channel was assessed using patch-clamp electrophysiology in HEK293 cells.
- **Cardiovascular Telemetry:** Conscious, telemetered Beagle dogs were administered single oral doses of the compound. Blood pressure, heart rate, and ECG were continuously monitored.
- **Irwin Screen/FOB:** Rats were administered single oral doses and observed for a comprehensive set of behavioral and physiological parameters at multiple time points.

- Whole Body Plethysmography: Conscious, unrestrained rats were placed in plethysmography chambers to measure respiratory function following single oral doses.

Conclusion

Based on this preliminary toxicity profile, the model compound demonstrates a low order of acute toxicity. The No-Observed-Adverse-Effect Level (NOAEL) in a 28-day rat study was determined to be 150 mg/kg/day, with reversible liver effects observed at the highest dose. The compound did not show any evidence of genotoxic potential in a standard in vitro battery. Furthermore, core safety pharmacology studies revealed no adverse effects on cardiovascular, central nervous, or respiratory functions at anticipated therapeutic exposures. These data support the progression of this model compound into initial clinical development.

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